Cas no 1316219-27-8 (4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane)

4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane structure
1316219-27-8 structure
商品名:4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane
CAS番号:1316219-27-8
MF:C12H18ClN3O2S
メガワット:303.808220386505
MDL:MFCD19691636
CID:4694162

4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane 化学的及び物理的性質

名前と識別子

    • 4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane
    • 4-[(3-chloropyrazin-2-yl)methyl]-1-methanesulfonylazepane
    • 4-(3-Chloro-pyrazin-2-ylmethyl)-1-methanesulfonyl-azepane
    • MDL: MFCD19691636
    • インチ: 1S/C12H18ClN3O2S/c1-19(17,18)16-7-2-3-10(4-8-16)9-11-12(13)15-6-5-14-11/h5-6,10H,2-4,7-9H2,1H3
    • InChIKey: UICWTSQMZHPEQS-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(CC2CCN(CCC2)S(C)(=O)=O)=NC=CN=1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 385
  • トポロジー分子極性表面積: 71.5

4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM291824-1g
4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane
1316219-27-8 97%
1g
$874 2024-08-02
Chemenu
CM291824-1g
4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane
1316219-27-8 97%
1g
$681 2021-06-09
Matrix Scientific
067377-250mg
4-(3-Chloro-pyrazin-2-ylmethyl)-1-methanesulfonyl-azepane
1316219-27-8
250mg
$415.00 2023-09-11

4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane 関連文献

4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepaneに関する追加情報

Introduction to 4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane (CAS No. 1316219-27-8)

4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane, identified by its CAS number 1316219-27-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound belongs to the azepane class, characterized by a seven-membered heterocyclic structure containing nitrogen atoms. The presence of both a chloropyrazine moiety and a methylsulfonyl group introduces unique chemical properties that make it a promising candidate for various medicinal applications.

The structural composition of 4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane is highly intriguing from a chemical perspective. The chloropyrazine ring, specifically the 3-chloro derivative, is known for its ability to interact with biological targets in a manner that can modulate enzyme activity and receptor binding. This feature is particularly valuable in the development of drugs targeting neurological and cardiovascular diseases. The methylsulfonyl group, on the other hand, contributes to the compound's solubility and metabolic stability, which are critical factors in drug formulation and pharmacokinetics.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the unique properties of heterocyclic compounds. Azepane derivatives, in particular, have shown promise in treating a variety of conditions due to their ability to cross the blood-brain barrier and interact with central nervous system receptors. The specific modification of 4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane with these functional groups enhances its potential as a pharmacological agent.

One of the most compelling aspects of this compound is its potential application in the treatment of central nervous system disorders. Studies have indicated that azepane derivatives can modulate neurotransmitter systems, particularly those involving serotonin and dopamine. The chloropyrazine moiety is believed to enhance binding affinity to certain serotonin receptors, which could be beneficial in conditions such as depression and anxiety. Additionally, the methylsulfonyl group may contribute to reducing side effects commonly associated with traditional psychotropic medications.

The pharmaceutical industry has been increasingly interested in developing drugs that combine multiple therapeutic effects into a single molecule. This approach, known as polypharmacology, aims to address complex diseases by targeting multiple pathways simultaneously. 4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane exemplifies this trend, as its dual functionality suggests it could have applications in both neurological and cardiovascular treatments.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with greater accuracy before they are synthesized. Virtual screening techniques have been particularly useful in identifying potential drug candidates like 4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane. By leveraging machine learning algorithms and large datasets, scientists can model how this compound might interact with various biological targets, providing valuable insights into its potential therapeutic uses.

In vitro studies have begun to explore the pharmacological profile of 4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane. Initial findings suggest that it exhibits significant activity against certain enzymes and receptors relevant to neurological disorders. For instance, preliminary data indicate that this compound may inhibit enzymes involved in neurotransmitter degradation, potentially leading to increased levels of active neurotransmitters in the brain. These results are particularly exciting given the high unmet medical needs in treating conditions such as Parkinson's disease and Alzheimer's disease.

The synthesis of complex organic molecules like 4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane represents a significant challenge for chemists. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as palladium-catalyzed cross-coupling reactions have been instrumental in creating the necessary carbon-carbon bonds within the azepane core. Additionally, protecting group strategies have allowed chemists to install functional groups in a controlled manner, ensuring optimal reactivity and yield.

The development of new drugs is often a lengthy and expensive process, involving multiple stages from discovery to clinical trials. However, compounds like 4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane offer hope for expediting this process by providing promising leads that can be rapidly tested using modern pharmacological tools. The integration of computational modeling with experimental validation has significantly reduced the time required to identify viable drug candidates.

The environmental impact of pharmaceutical development is also an important consideration. Efforts are underway to develop synthetic routes that minimize waste and reduce energy consumption. Green chemistry principles are being increasingly adopted in drug synthesis, aiming to create more sustainable processes for producing compounds like 4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane. These approaches not only benefit the environment but also often lead to more cost-effective production methods.

In conclusion, 4-((3-Chloropyrazin-2-yl)methyl)-1-(methylsulfonyl)azepane (CAS No. 1316219-27-8) represents a fascinating example of how structural modifications can enhance the pharmacological properties of organic compounds. Its potential applications in treating neurological disorders highlight its significance as a research chemical with broad therapeutic implications. As research continues to uncover new insights into its mechanism of action and synthetic possibilities, this compound is poised to play a crucial role in future drug development efforts.

おすすめ記事

推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.